molecular formula C13H22O B2942665 3,7-Diethylnona-3,6-dien-5-one CAS No. 686778-04-1

3,7-Diethylnona-3,6-dien-5-one

Cat. No.: B2942665
CAS No.: 686778-04-1
M. Wt: 194.318
InChI Key: IGLBTNTXQRAYTK-UHFFFAOYSA-N
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Description

3,7-Diethylnona-3,6-dien-5-one is an organic compound with the molecular formula C₁₃H₂₂O. It is a nonadienone, which means it contains a nine-carbon chain with two double bonds and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethylnona-3,6-dien-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl acetoacetate and Mannich base hydrochlorides, which undergo a series of reactions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,7-Diethylnona-3,6-dien-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogens or other electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,7-Diethylnona-3,6-dien-5-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,7-Diethylnona-3,6-dien-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of certain bacteria or cancer cells by interfering with key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,7-Diethylnona-3,6-dien-5-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of double bonds and the presence of the ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,7-diethylnona-3,6-dien-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-5-11(6-2)9-13(14)10-12(7-3)8-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLBTNTXQRAYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)C=C(CC)CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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